

(R)-tert-butyl 3-formylpiperidine-1-carboxylate

IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-tert-butyl 3-formylpiperidine-1-carboxylate

Cat. No.: B574836

[Get Quote](#)

An In-depth Technical Guide to **(R)-tert-butyl 3-formylpiperidine-1-carboxylate**

Introduction

(R)-tert-butyl 3-formylpiperidine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of piperidine, a core scaffold found in numerous natural products and synthetic drugs, this compound serves as a versatile intermediate for the synthesis of complex molecular architectures. Its utility is enhanced by the presence of two key functional groups: a Boc-protected amine, which allows for controlled manipulation and deprotection under specific acidic conditions, and an aldehyde group, which is a reactive handle for a wide array of chemical transformations such as reductive amination, Wittig reactions, and aldol condensations.

The specific (R)-enantiomer is crucial for creating stereochemically defined active pharmaceutical ingredients (APIs), where biological activity is often highly dependent on the precise three-dimensional arrangement of atoms. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for professionals in research and drug development.

IUPAC Name: The formally correct IUPAC name for this compound is tert-butyl (3R)-3-formylpiperidine-1-carboxylate.^{[1][2]}

Chemical and Physical Properties

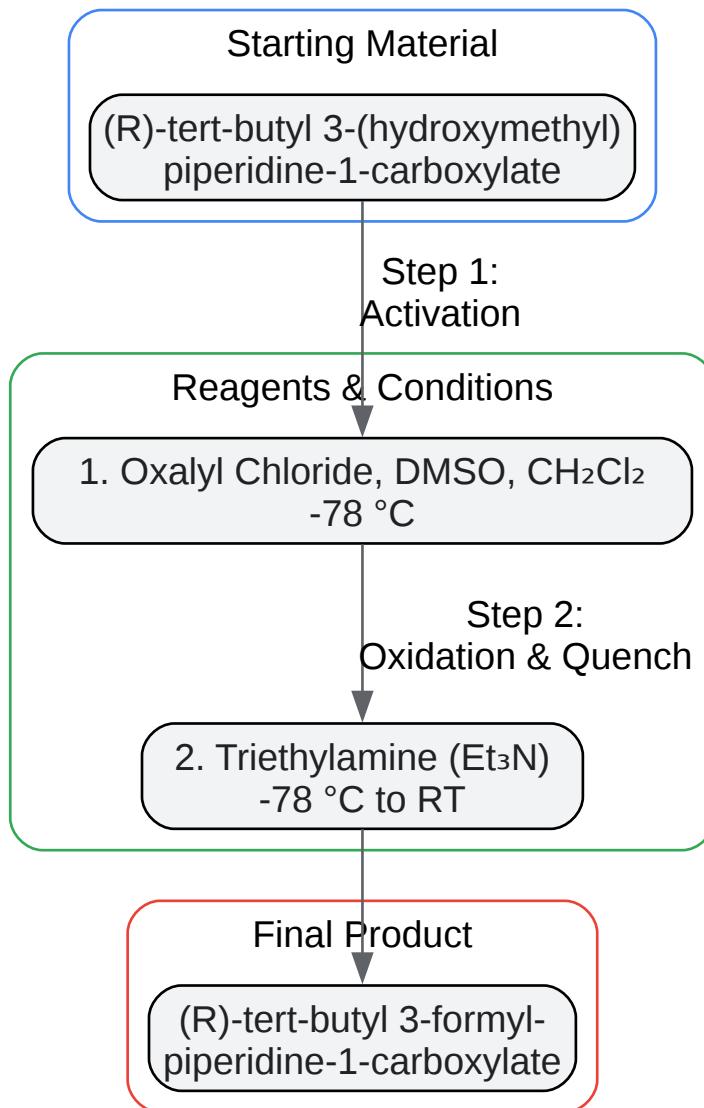
The physical and chemical data for **(R)-tert-butyl 3-formylpiperidine-1-carboxylate** are summarized below. This information is critical for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	118156-93-7 (for racemate)	[3]
Molecular Formula	C ₁₁ H ₁₉ NO ₃	[2] [3]
Molecular Weight	213.27 g/mol	[2] [3] [4]
Appearance	Colorless to light yellow clear liquid	
Purity	>95.0% (GC), 97%	
Boiling Point	295.4 ± 33.0 °C (Predicted)	[3]
Density	1.114 ± 0.06 g/cm ³ (Predicted)	[3]
Storage Conditions	Inert atmosphere, store in freezer, under -20°C	[3]
Solubility	Soluble in common organic solvents like dichloromethane and ether.	[3]
Isomeric SMILES	CC(C)(C)OC(=O)N1CCC-- INVALID-LINK--C=O	[2]
InChI Key (racemate)	CTVHINDANRPFIL- UHFFFAOYSA-N	[3]
PubChem CID ((R)-isomer)	42325667	[1] [2]

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing tert-butyl 3-formylpiperidine-1-carboxylate is through the oxidation of the corresponding primary alcohol, tert-butyl 3-

(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a well-established protocol that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride under cryogenic conditions, offering high yields with minimal side-product formation.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the Swern oxidation of the precursor alcohol.

Detailed Experimental Protocol: Swern Oxidation

The following protocol is adapted from a general procedure for the synthesis of the racemic compound, which is directly applicable to the (R)-enantiomer starting from the corresponding

chiral alcohol.[3]

Materials:

- (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate
- Oxalyl chloride (2 M solution in Dichloromethane)
- Dimethyl sulfoxide (DMSO)
- Dichloromethane (CH_2Cl_2), anhydrous
- Triethylamine (Et_3N)
- Water
- Diethyl ether or Dichloromethane (for extraction)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of oxalyl chloride (1.3 mmol) in anhydrous dichloromethane (4 mL), slowly add a solution of DMSO (2.6 mmol) in dichloromethane (5 mL) dropwise at -78 °C (dry ice/acetone bath).
- Stir the reaction mixture at -68 °C to -78 °C for 15 minutes to form the active electrophile (chlorosulfonium salt).
- Add a solution of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 mmol) in dichloromethane (4 mL) dropwise to the reaction mixture.
- Continue stirring at -78 °C for an additional 15 minutes.
- Add triethylamine (6 mL) to the mixture. The reaction is highly exothermic and should be controlled.

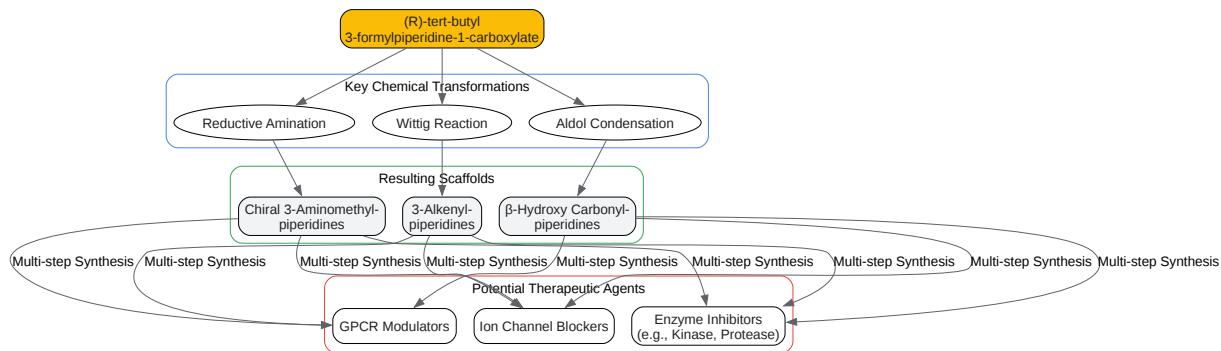
- Allow the reaction mixture to warm to room temperature and stir for 16 hours or until completion is confirmed by TLC.
- Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ether or dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.^[3]

The resulting yellow oil, **(R)-tert-butyl 3-formylpiperidine-1-carboxylate**, is often of sufficient purity (e.g., 92% yield) to be used in subsequent steps without further purification.^[3]

Applications in Drug Discovery and Development

Piperidine scaffolds are ubiquitous in pharmaceuticals due to their favorable pharmacokinetic properties. The title compound is a key intermediate for synthesizing more complex molecules, including potent enzyme inhibitors and receptor modulators. Related piperidine-containing compounds are crucial for the development of drugs targeting a range of diseases.

For example, chiral 3-aminopiperidine derivatives, which can be synthesized from 3-formylpiperidines via reductive amination, are core components of dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin and Linagliptin, used in the treatment of type 2 diabetes.^[5] Furthermore, a related intermediate, tert-butyl 4-formylpiperidine-1-carboxylate, is a key building block for synthesizing Bruton's tyrosine kinase (BTK) inhibitors such as Ibrutinib, used in cancer therapy.^[6]



[Click to download full resolution via product page](#)

Caption: Role of the title compound as a versatile intermediate in drug discovery.

The strategic importance of such chiral building blocks lies in their ability to introduce specific stereochemistry and functionality early in a synthetic route, streamlining the path to complex target molecules and facilitating the exploration of structure-activity relationships (SAR).^[7] The Boc-protecting group provides stability during initial synthetic steps and can be readily removed to allow for further derivatization at the nitrogen atom, adding another layer of synthetic versatility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. tert-Butyl (3R)-3-formylpiperidine-1-carboxylate | C11H19NO3 | CID 42325667 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. 1-BOC-3-PIPERIDINECARBOXALDEHYDE | 118156-93-7 [chemicalbook.com]
- 4. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbino.com]
- To cite this document: BenchChem. [(R)-tert-butyl 3-formylpiperidine-1-carboxylate IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b574836#r-tert-butyl-3-formylpiperidine-1-carboxylate-iupac-name\]](https://www.benchchem.com/product/b574836#r-tert-butyl-3-formylpiperidine-1-carboxylate-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com